2-(Hydrazinecarbonyl)benzenesulfonamide, also known as 2-sulfamoylbenzohydrazide, is a highly specialized ortho-substituted bifunctional building block featuring both a primary sulfonamide and a carbohydrazide moiety. In industrial and academic procurement, it is primarily valued as a direct precursor for synthesizing complex 1,2-benzothiazine derivatives, saccharin analogs, and novel sulfonylurea herbicides. Its precise ortho-substitution pattern is critical, as it provides both the essential pharmacophore for acetohydroxyacid synthase (AHAS) inhibition in agrochemicals and acts as an intramolecular directing group during heterocycle cyclization. Procuring this pre-formed compound streamlines synthetic workflows by bypassing the hazardous handling of hydrazine hydrate required for the ring-opening of saccharin, making it a superior choice for scale-up and process chemistry[1].
Substituting 2-(hydrazinecarbonyl)benzenesulfonamide with generic benzohydrazides, para-sulfonamide isomers, or attempting in situ generation from saccharin introduces severe process and performance failures. The ortho-sulfonamido group is not merely a passive substituent; it actively directs cyclization reactions (such as with carbon disulfide) to form 1,3,4-thiadiazole rings with high efficiency and conciseness. Para-isomers lack this spatial proximity, leading to complex side reactions and drastically lower yields of the desired heterocyclic intermediates. Furthermore, substituting with the upstream precursor saccharin requires an additional ring-opening step utilizing highly toxic and volatile hydrazine hydrate. This not only introduces significant safety hazards and regulatory burdens in scale-up environments but also causes batch-to-batch yield variability depending on water promotion and isolation conditions [REFS-1, REFS-2].
In the synthesis of 1,3,4-thiadiazole-bearing sulfonylureas, 2-(hydrazinecarbonyl)benzenesulfonamide is utilized as the key starting material. Studies demonstrate that its ortho-sulfonamido group acts as an internal directing group during cyclization with carbon disulfide (CS2). Compared to conventional cyclization methods lacking this proximal directing effect, this structural feature makes the formation of 2-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)benzenesulfonamide significantly more concise and efficient, reducing side reactions and improving overall intermediate yield [1].
| Evidence Dimension | Cyclization efficiency and step conciseness |
| Target Compound Data | Ortho-sulfonamido group directs cyclization, enabling an improved, high-yield method. |
| Comparator Or Baseline | Conventional cyclization methods lacking ortho-directing groups. |
| Quantified Difference | Improved reaction conciseness and higher yield of the thioxo-thiadiazole intermediate. |
| Conditions | Reaction with CS2 for 1,3,4-thiadiazole ring formation. |
Procuring this exact isomer ensures maximum yield and minimal purification steps when synthesizing complex thiadiazole-sulfonamide architectures.
The target compound is typically synthesized via the ring-opening of saccharin using hydrazine hydrate. By procuring the pre-formed 2-(hydrazinecarbonyl)benzenesulfonamide (CAS 102169-52-8), industrial and laboratory buyers eliminate the need to handle highly toxic and volatile hydrazine hydrate in-house. Compared to starting from saccharin, this substitution reduces process safety risks, eliminates the yield variability associated with the water-promoted ring-opening step, and streamlines the workflow directly into downstream coupling [1].
| Evidence Dimension | Process safety and step economy |
| Target Compound Data | 0 steps required for ring-opening; 0 exposure to hydrazine. |
| Comparator Or Baseline | Saccharin (requires 1 equivalent of hydrazine hydrate and subsequent isolation). |
| Quantified Difference | 100% reduction in hydrazine handling and elimination of 1 synthetic step. |
| Conditions | Standard laboratory or industrial scale-up environments. |
Direct procurement bypasses hazardous reagent handling and accelerates time-to-target in heterocycle synthesis.
Sulfonylurea derivatives synthesized directly from 2-(hydrazinecarbonyl)benzenesulfonamide exhibit potent herbicidal activity. In comparative pot tests, the resulting 1,3,4-thiadiazole-bearing sulfonylureas effectively inhibited Brassica napus, Amaranthus retroflexus, and Echinochloa crusgalli at application rates as low as 15 g/ha. This performance matches the commercial benchmark azimsulfuron. Furthermore, the derivatives demonstrated crop safety for wheat at dosages up to 60 g/ha, proving that the ortho-sulfonamido-thiadiazole scaffold derived from this exact precursor is highly viable for commercial agrochemical development [1].
| Evidence Dimension | Herbicidal application rate and crop safety |
| Target Compound Data | Weed inhibition at 15 g/ha; wheat safety at 60 g/ha. |
| Comparator Or Baseline | Azimsulfuron (commercial benchmark). |
| Quantified Difference | Equivalent efficacy (15 g/ha) with confirmed crop safety margin (4x application rate). |
| Conditions | Petri dish and pot tests on dicotyledonous and monocotyledonous weeds. |
Validates the compound as a premium building block for synthesizing ultra-low-dosage, highly selective agricultural chemicals.
In biological evaluations of benzenesulfonamide derivatives on cardiovascular parameters, 2-(hydrazinecarbonyl)benzenesulfonamide serves as a critical negative control or inactive baseline. Using an isolated rat heart model at a dose of 0.001 nM, this compound did not significantly decrease perfusion pressure or coronary resistance, in stark contrast to active derivatives like 4-(2-aminoethyl)benzenesulfonamide, which produced marked time-dependent decreases. This confirms its utility as a structurally related, biologically inert comparator in cardiovascular ligand-calcium channel interaction studies [1].
| Evidence Dimension | Reduction in perfusion pressure |
| Target Compound Data | No significant change in perfusion pressure. |
| Comparator Or Baseline | 4-(2-aminoethyl)benzenesulfonamide. |
| Quantified Difference | Complete lack of vasoactive effect compared to the active aminoethyl derivative. |
| Conditions | Isolated rat heart model, 0.001 nM dose. |
Useful for pharmacological researchers needing a structurally similar but functionally inactive sulfonamide control for cardiovascular assays.
2-(Hydrazinecarbonyl)benzenesulfonamide is the premier starting material for developing ultra-low-dosage sulfonylurea herbicides bearing a 1,3,4-thiadiazole moiety. Its ortho-sulfonamido group directs the cyclization with CS2, leading to high-yield intermediates that ultimately produce agrochemicals capable of inhibiting broadleaf weeds at 15 g/ha while maintaining safety for wheat crops [1].
As the direct hydrazide derivative of 2-sulfamoylbenzoic acid, this compound is perfectly suited for synthesizing complex 1,2-benzothiazine and saccharin analogs. Procuring it directly allows process chemists to bypass the hazardous handling of hydrazine hydrate required for saccharin ring-opening, streamlining the production of downstream pharmaceutical or agricultural candidates [2].
In pharmacological studies evaluating the vasoactive properties of benzenesulfonamides, this compound serves as an ideal structurally related negative control. Because it does not alter perfusion pressure or coronary resistance at low nanomolar concentrations, it helps validate the specific ligand-calcium channel interactions of active derivatives like 4-(2-aminoethyl)benzenesulfonamide [3].